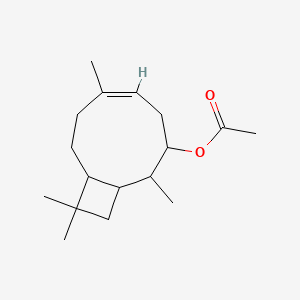
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10,10-Tetramethylbicyclo(720)undec-5-en-3-yl acetate is an organic compound with the molecular formula C17H28O2 It is known for its unique bicyclic structure, which includes a bicyclo[720]undecane framework with multiple methyl groups and an acetate ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate typically involves the following steps:
Formation of the bicyclic framework: The bicyclo[7.2.0]undecane structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Introduction of methyl groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate. These reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Acetylation: The final step involves the acetylation of the hydroxyl group on the bicyclic framework to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, where nucleophiles such as amines or thiols replace the acetate group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学研究应用
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of bicyclic systems and the effects of steric hindrance on chemical reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals with unique structural features.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure and multiple methyl groups can influence the compound’s binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol: This compound has a hydroxyl group instead of an acetate ester.
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one: This compound has a ketone group instead of an acetate ester.
4,8,11,11-Tetramethylbicyclo(7.2.0)undec-3-en-5-ol: This compound has a different substitution pattern on the bicyclic framework.
Uniqueness
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate is unique due to its specific combination of a bicyclic framework with multiple methyl groups and an acetate ester. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various research and industrial applications.
生物活性
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate (CAS Number: 84963-22-4) is a bicyclic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity based on various studies, including its chemical properties, mechanisms of action, and applications in different fields.
The molecular formula of this compound is C17H28O2, with a molecular weight of 264.403 g/mol. It has a density of approximately 0.97 g/cm³ and a boiling point of 322.7°C at 760 mmHg . The compound is known for its stability and solubility in various organic solvents.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Properties : Studies have shown that compounds with similar bicyclic structures possess significant antioxidant properties, which may help in combating oxidative stress in cells .
- Antimicrobial Activity : The compound has been tested for its antimicrobial effects against various pathogens. Preliminary results suggest it may inhibit the growth of specific bacteria and fungi .
- Anti-inflammatory Effects : In vitro studies indicate that this compound may reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to its interaction with cellular pathways:
- Free Radical Scavenging : The compound's structure allows it to act as a free radical scavenger, thereby reducing oxidative damage to cells.
- Modulation of Signaling Pathways : It may influence signaling pathways involved in inflammation and immune responses, although detailed mechanisms require further investigation.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of several bicyclic compounds, including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone around samples containing the compound compared to controls .
Study 2: Anti-inflammatory Properties
In another research article focusing on anti-inflammatory effects, the compound was tested using lipopolysaccharide (LPS)-induced macrophage models. The results showed a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
84963-22-4 |
|---|---|
分子式 |
C17H28O2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
[(5Z)-2,6,10,10-tetramethyl-3-bicyclo[7.2.0]undec-5-enyl] acetate |
InChI |
InChI=1S/C17H28O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,12,14-16H,6,8-10H2,1-5H3/b11-7- |
InChI 键 |
KHMKMDPIRWLYKU-XFFZJAGNSA-N |
手性 SMILES |
CC1C(C/C=C(\CCC2C1CC2(C)C)/C)OC(=O)C |
规范 SMILES |
CC1C(CC=C(CCC2C1CC2(C)C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















